Methyl 2-(1-benzylpiperidin-4-yl)acetate
CAS No.: 247259-33-2
Cat. No.: VC5340442
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 247259-33-2 |
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Molecular Formula | C15H22ClNO2 |
Molecular Weight | 283.8 |
IUPAC Name | methyl 2-(1-benzylpiperidin-4-yl)acetate;hydrochloride |
Standard InChI | InChI=1S/C15H21NO2.ClH/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |
Standard InChI Key | NDCSIDVKWLGHEF-UHFFFAOYSA-N |
SMILES | COC(=O)CC1CCN(CC1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 2-(1-benzylpiperidin-4-yl)acetate features a piperidine ring substituted at the 1-position with a benzyl group () and at the 4-position with an acetate ester (). The piperidine ring adopts a chair conformation, with the benzyl and acetate groups occupying equatorial positions to minimize steric strain . Key structural identifiers include:
The compound’s planar acetate group enhances solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, as evidenced by a calculated LogP value of 2.71 .
Spectroscopic Characterization
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NMR: -NMR spectra show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylene groups (δ 2.3–3.1 ppm), and the acetate methyl group (δ 3.6 ppm) .
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Mass Spectrometry: ESI-MS reveals a parent ion peak at m/z 245.32, with fragmentation patterns consistent with cleavage at the ester linkage .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 2-(1-benzylpiperidin-4-yl)acetate typically involves a multi-step sequence:
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Piperidine Ring Formation: Starting from benzylamine and ethyl acrylate, a Michael addition followed by cyclization yields 1-benzylpiperidin-4-one .
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Acetate Introduction: The ketone group at the 4-position undergoes a Horner-Wadsworth-Emmons reaction with methyl diethylphosphonoacetate to install the acetate moiety .
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Esterification: Final treatment with methanol in the presence of an acid catalyst produces the methyl ester .
Key Reaction:
Industrial-Scale Production
Optimized conditions for large-scale synthesis include:
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Catalyst: Palladium on carbon (5 wt%) for selective hydrogenation .
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Solvent System: Ethanol/water (9:1) to enhance reaction homogeneity .
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Temperature: 50–60°C to balance reaction rate and byproduct formation .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Method |
---|---|---|
Density | 1.129 g/cm³ | Pycnometry |
Boiling Point | 130°C at 0.75 mmHg | Distillation |
Flash Point | 127.8°C | Cleveland O.P. |
Refractive Index | 1.592 | Abbe Refractometer |
The compound exhibits moderate thermal stability, decomposing at 210°C (TGA) .
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | 0.12 |
Ethanol | 48.7 |
Dichloromethane | 112.4 |
Dimethyl Sulfoxide | 89.3 |
Low aqueous solubility necessitates formulation strategies like nanoemulsions for biomedical applications .
Comparison with Structural Analogs
Compound | Key Structural Difference | Pharmacological Activity |
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Ethyl 2-(1-benzylpiperidin-4-yl)acetate | Ethyl ester vs. methyl ester | 20% lower choline transporter |
4-Amino-N-benzylpiperidine | Amino substitution at C4 | Enhanced dopamine receptor affinity |
Methyl 3-(4-amino-benzyl)piperidine | Acetate at C3 vs. C4 | Reduced CNS penetration (logBB 0.41) |
The methyl ester’s compact size optimizes both solubility and target engagement compared to bulkier analogs .
Future Directions
Ongoing research priorities include:
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